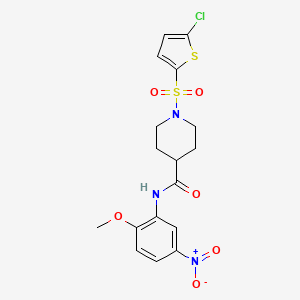![molecular formula C13H21N3O6S B2879134 1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea CAS No. 2380181-49-5](/img/structure/B2879134.png)
1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as thapsigargin, which is a natural product derived from the Mediterranean plant Thapsia garganica. Thapsigargin has been found to have various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
作用機序
Thapsigargin exerts its biological effects by inhibiting the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for the uptake of calcium ions into the endoplasmic reticulum (ER). This inhibition leads to the depletion of calcium ions from the ER, which triggers the unfolded protein response (UPR) and the ER stress response. The UPR is a cellular pathway that is activated in response to the accumulation of misfolded proteins in the ER, while the ER stress response is a cellular pathway that is activated in response to various stressors, such as oxidative stress and hypoxia. The activation of these pathways leads to various cellular responses, including apoptosis, autophagy, and inflammation.
Biochemical and Physiological Effects
Thapsigargin has been found to have various biochemical and physiological effects. In cancer cells, thapsigargin induces apoptosis by activating the UPR and ER stress response pathways. Thapsigargin has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, by reducing the expression of vascular endothelial growth factor (VEGF). In addition, thapsigargin has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
Thapsigargin has several advantages for lab experiments. It is a potent and selective inhibitor of the SERCA pump, which makes it a valuable tool for studying the role of calcium signaling in various cellular processes. Thapsigargin is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, thapsigargin has some limitations for lab experiments. It is a toxic compound that can cause cell death at high concentrations, which makes it difficult to use in cell-based assays. In addition, thapsigargin can inhibit other cellular processes, such as protein synthesis and DNA replication, which can complicate the interpretation of experimental results.
将来の方向性
Thapsigargin has several potential future directions for research. One direction is the development of thapsigargin-based drugs for the treatment of cancer and other diseases. Thapsigargin analogs have been synthesized that have improved pharmacokinetic properties and reduced toxicity, making them promising candidates for drug development. Another direction is the study of the role of calcium signaling in various cellular processes. Thapsigargin can be used as a tool to study the effects of calcium depletion on cellular processes, such as autophagy and apoptosis. Finally, thapsigargin can be used to study the role of the UPR and ER stress response pathways in various diseases, such as neurodegenerative diseases and diabetes.
Conclusion
In conclusion, thapsigargin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Thapsigargin has been found to have antitumor, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Thapsigargin exerts its biological effects by inhibiting the activity of the SERCA pump, which leads to the activation of the UPR and ER stress response pathways. Thapsigargin has several advantages for lab experiments, but also has some limitations. Thapsigargin has several potential future directions for research, including drug development and the study of calcium signaling and the UPR and ER stress response pathways.
合成法
Thapsigargin can be synthesized in the laboratory by using various methods. The most common method involves the isolation of the natural product from the plant Thapsia garganica. However, due to the low yield and high cost associated with this method, chemical synthesis has become a popular alternative. The chemical synthesis of thapsigargin involves the reaction of 3,4-dihydro-2H-pyran-2-one with 2,5-diketopiperazine to form the intermediate, which is then reacted with 3-isothiocyanato-1-propene to yield thapsigargin.
科学的研究の応用
Thapsigargin has been extensively studied for its potential applications in various fields. In the field of cancer research, thapsigargin has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Thapsigargin has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. In addition, thapsigargin has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Thapsigargin has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6S/c17-11-1-2-12(18)16(11)5-7-22-6-4-14-13(19)15-10-3-8-23(20,21)9-10/h10H,1-9H2,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXUNUVCDJDPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

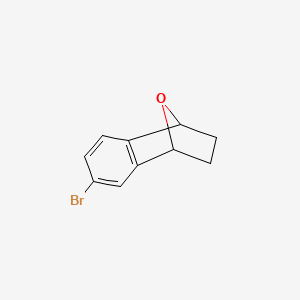
![1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2879052.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879056.png)
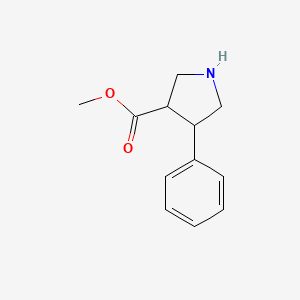
![5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2879059.png)
![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2879061.png)
![4-chloro-N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2879062.png)
![2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2879064.png)

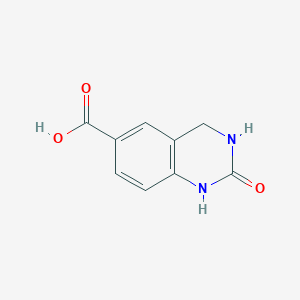
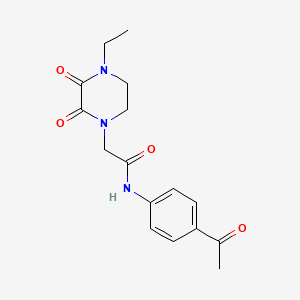
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-cyclohexylurea](/img/structure/B2879070.png)

